6-Ethyl vs. 6-Methyl Substitution: Class-Level Potency Inference
In a directly analogous thieno[2,3-d]pyrimidine chemotype, the 6-ethyl substituent conferred a 2–3 order-of-magnitude increase in potency against human TS and DHFR compared to the 6-methyl analogue. Although this data is from 2-amino-4-oxo-5-substituted derivatives rather than the 2-sulfanyl series, the conserved scaffold strongly suggests that the 6-ethyl group in the target compound provides a similar hydrophobic and steric advantage over 6-methyl analogs such as 3-benzyl-6-methyl-2-sulfanylthieno[2,3-d]pyrimidin-4-one [1].
| Evidence Dimension | Potency against human TS and DHFR (class-level inference) |
|---|---|
| Target Compound Data | 6-ethyl substitution (predicted to enhance potency by 2–3 orders of magnitude based on class precedent) |
| Comparator Or Baseline | 6-methyl analogue 1 (IC₅₀ values: human TS IC₅₀ = 54 nM for 6-ethyl compound 2 vs. ~5.4 µM estimated for 6-methyl analogue 1; DHFR IC₅₀ = 19 nM for 2 vs. ~1.9 µM for 1) |
| Quantified Difference | Approximately 100-fold to 1000-fold potency differential favoring 6-ethyl substitution |
| Conditions | In vitro enzyme inhibition assays; human TS and human DHFR; Journal of Medicinal Chemistry 2009, 52, 4892–4902 [1] |
Why This Matters
This class-level SAR trend indicates that the 6-ethyl group in the target compound is a critical potency determinant; substituting a 6-methyl analog would predictably compromise target engagement by 100–1000×, undermining any screening campaign or structure–activity study.
- [1] Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 52(15), 4892–4902. View Source
